

The Role of TL-895 in B-cell Malignancies: A Technical Guide

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Compound of Interest		
Compound Name:	TL-895	
Cat. No.:	B8197429	Get Quote

Introduction

TL-895 is an investigational, second-generation, irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] This pathway is fundamental for the proliferation, survival, and differentiation of B-cells, and its dysregulation is a hallmark of many B-cell malignancies.[3] As a potent and highly selective adenosine triphosphate (ATP)-competitive inhibitor, **TL-895** is being evaluated as a therapeutic agent for various B-cell cancers, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).[1][4] This technical guide provides an in-depth overview of the preclinical and clinical data supporting the role of **TL-895** in the treatment of B-cell malignancies.

Mechanism of Action

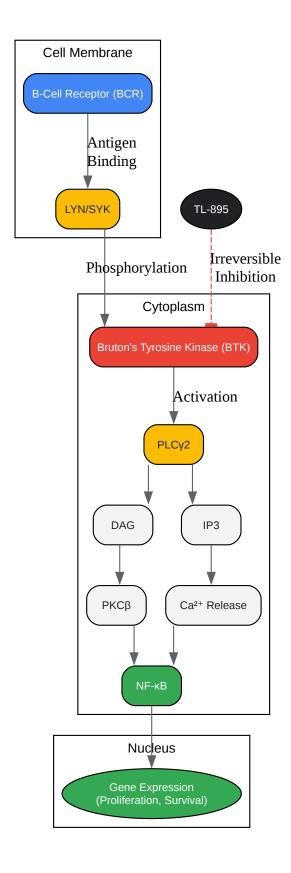
TL-895 covalently binds to the cysteine residue at position 481 (Cys481) in the active site of BTK, leading to its irreversible inhibition.[1] This blockade of BTK activity disrupts the downstream signaling cascade initiated by BCR activation, thereby inhibiting the proliferation and survival of malignant B-cells.[3]

B-Cell Receptor (BCR) Signaling Pathway

The BCR signaling pathway is a complex network of protein interactions that is essential for B-cell development and function. Upon antigen binding to the BCR, a signaling cascade is



initiated, with BTK playing a pivotal role. **TL-895**'s inhibition of BTK effectively halts this signal transduction.





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BCR Signaling Pathway and TL-895 Inhibition

Preclinical Data

The antitumor activity of **TL-895** has been evaluated in a range of in vitro and in vivo preclinical models of B-cell malignancies.

Biochemical and Cellular Activity

TL-895 demonstrates potent and selective inhibition of BTK. In biochemical assays, **TL-895** exhibits a low nanomolar average IC50 value against recombinant BTK.[1][2] Cellular assays have confirmed its on-target activity, showing inhibition of BTK autophosphorylation at the Y223 site and downstream signaling events.[1][5]



Assay Type	Target/Cell Line	Endpoint	TL-895 Activity	Reference
Biochemical Assays				
Recombinant BTK	Recombinant BTK	IC50	Average 1.5 nM	[1][2]
Kinase Selectivity	270-kinase panel	IC50	Highly selective for BTK	[1]
Cellular Assays				
BTK Autophosphoryla tion	Ramos (Burkitt's Lymphoma)	IC50	1-10 nM	[1][5]
Cell Proliferation	Primary CLL blasts	Inhibition	Potent inhibition	[1]
Cell Viability	DLBCL and MCL cell lines	Growth Inhibition	Subset of activated cell lines	[1]
B-cell Activation	BCR-stimulated PBMCs	EC50 (CD69 downregulation)	12 nM	[6]
B-cell Activation	BCR-stimulated whole blood	EC50 (CD69 downregulation)	21 nM	[6]
Cytokine Production	Healthy monocytes	EC50 (IL-8, IL- 1β, MCP-1, etc.)	1-3 nM	[6]

In Vivo Efficacy in Xenograft Models

TL-895 has shown significant tumor growth inhibition in various xenograft models of B-cell malignancies, including mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL) patient-derived xenograft (PDX) models.[1]

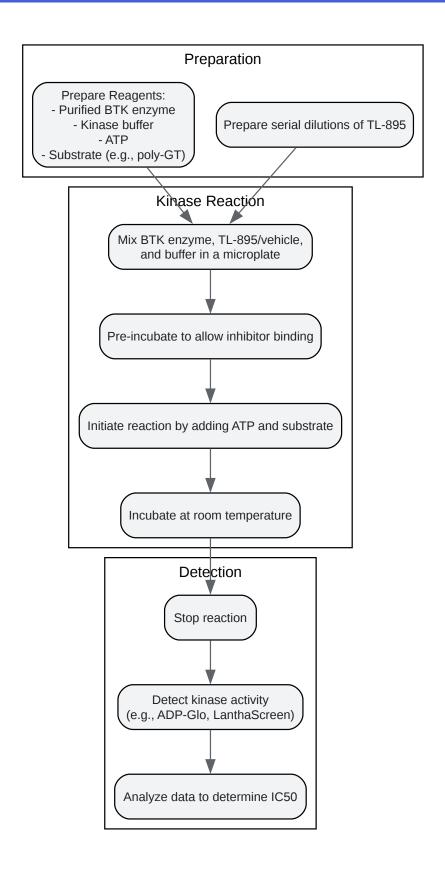


Model Type	Cancer Type	Treatment	Outcome	Reference
Xenograft	Mantle Cell Lymphoma (Mino cell line)	TL-895	Significant tumor growth inhibition	[1]
Patient-Derived Xenograft (PDX)	Diffuse Large B- cell Lymphoma	TL-895	Significant tumor growth inhibition in 5/21 models	[1]

Experimental Protocols Biochemical Kinase Assays for BTK Potency

The potency of BTK inhibitors is commonly assessed using biochemical assays that measure the inhibitor's ability to block the enzymatic activity of purified BTK.





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Workflow for a Typical BTK Biochemical Potency Assay



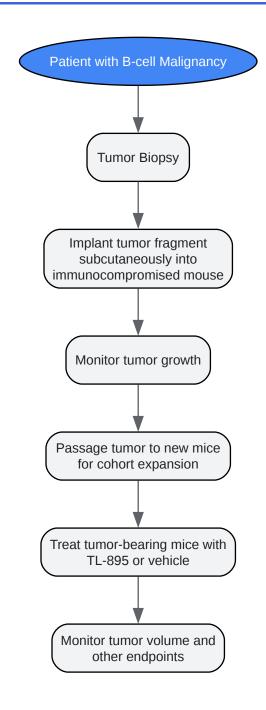
Methodology:

- Reagent Preparation: Purified recombinant BTK enzyme, a suitable kinase buffer, ATP, and a substrate (e.g., a generic tyrosine kinase substrate like poly-GT) are prepared. Serial dilutions of TL-895 are also prepared.
- Kinase Reaction: The BTK enzyme and the inhibitor (TL-895) or vehicle control are preincubated in a microplate. The kinase reaction is initiated by the addition of ATP and the
 substrate.
- Detection: After a defined incubation period, the reaction is stopped, and the amount of product (e.g., ADP) or the remaining substrate is quantified using a detection reagent. The signal is read on a plate reader.
- Data Analysis: The data is plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Patient-Derived Xenograft (PDX) Models

PDX models are generated by implanting tumor tissue from a patient into an immunodeficient mouse. These models are considered to be more representative of the patient's tumor biology compared to traditional cell line-derived xenografts.[7][8]





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